1-(3-Aminopiperidin-1-yl)-3-cyclohexylpropan-1-one
Overview
Description
The compound “1-(3-Aminopiperidin-1-yl)-3-cyclohexylpropan-1-one” is an organic compound containing a piperidine ring, which is a common structure in many pharmaceuticals . Piperidines are among the most important synthetic fragments for designing drugs .
Molecular Structure Analysis
The compound likely contains a piperidine ring, a cyclohexyl group, and a propanone group. Piperidine is a six-membered ring with five carbon atoms and one nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Piperidine is a colorless liquid with an odor described as objectionable, typical of amines .Scientific Research Applications
Synthesis and Biological Properties
Research into the synthesis of similar compounds reveals methods for creating amino ketones with potential anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. For example, the synthesis of 3-(Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one through aminomethylation and subsequent reduction and conversion processes shows the potential for generating compounds with significant biological activity (Гюльнара Артаваздовна Геворгян et al., 2017).
Asymmetric Synthesis
The rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides to produce enantioenriched 3-aminopiperidine derivatives highlights an efficient synthetic approach to accessing valuable chiral molecules. This method offers an atom-economical route to key structural units found in natural products and pharmaceuticals, showcasing the compound's versatility in synthesis and potential for broad biological applications (Titouan Royal et al., 2016).
Combinatorial Chemistry Applications
Orthogonally N-protected 3-aminopiperidines have been identified as new scaffolds for combinatorial chemistry. The preparation of these compounds involves nucleophilic aziridine ring opening followed by copper-catalyzed Huisgen 1,3-dipolar cycloaddition, demonstrating their potential as versatile building blocks in the development of diverse chemical libraries (H. Schramm et al., 2010).
Chemical Synthesis and Ligand Development
The straightforward synthesis of novel chiral ligands based on 3-aminopiperidine derivatives for catalytic applications showcases the compound's role in facilitating asymmetric reactions. These ligands have demonstrated a significant impact on the sense of asymmetric induction, illustrating the compound's importance in the development of enantioselective catalytic processes (C. Alvarez-Ibarra et al., 2010).
Biological Activity and Repellency
The synthesis and characterization of pure stereoisomers of related compounds have been investigated for their repellent efficacy against blood-feeding arthropods. This research suggests that specific stereoisomers exhibit enhanced repellent properties, indicating the potential for developing more effective repellents based on structural modifications of the 3-aminopiperidine backbone (Jerome A. Klun et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-3-cyclohexylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c15-13-7-4-10-16(11-13)14(17)9-8-12-5-2-1-3-6-12/h12-13H,1-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZODMCBRORQSIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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